molecular formula C15H22ClNO3 B1404185 4-(3-Piperidin-1-ylpropoxy)benzoic acid hydrochloride CAS No. 685565-09-7

4-(3-Piperidin-1-ylpropoxy)benzoic acid hydrochloride

Cat. No. B1404185
M. Wt: 299.79 g/mol
InChI Key: GTNXJNORCIPAAA-UHFFFAOYSA-N
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Description

4-(3-Piperidin-1-ylpropoxy)benzoic acid hydrochloride, commonly known as PBA, is a chemical compound that has been widely used in scientific research. It is a derivative of benzoic acid and is structurally similar to other compounds such as lidocaine and procainamide. PBA has been found to have a variety of biochemical and physiological effects, which have made it a valuable tool for researchers in the fields of pharmacology and neuroscience.

Mechanism Of Action

The mechanism of action of PBA is not fully understood, but it is believed to act as a sodium channel blocker. It has been shown to inhibit the influx of sodium ions into cells, which can lead to a decrease in the excitability of neurons and other cells. This mechanism of action is similar to that of lidocaine and other local anesthetics.

Biochemical And Physiological Effects

PBA has been found to have a variety of biochemical and physiological effects. It has been shown to have local anesthetic properties, which make it useful for studying the mechanism of action of other anesthetic compounds. PBA has also been found to have antiarrhythmic properties, which make it useful for studying the effects of cardiovascular drugs. In addition, PBA has been shown to have anticonvulsant properties, which make it useful for studying the mechanisms of epilepsy and other neurological disorders.

Advantages And Limitations For Lab Experiments

One advantage of using PBA in lab experiments is its local anesthetic properties, which make it useful for studying the mechanism of action of other anesthetic compounds. Another advantage is its antiarrhythmic properties, which make it useful for studying the effects of cardiovascular drugs. However, one limitation of using PBA is its potential toxicity, particularly at high doses. Researchers must be careful to use appropriate safety precautions when working with PBA.

Future Directions

There are several future directions for research involving PBA. One area of interest is the development of new local anesthetic compounds based on the structure of PBA. Another area of interest is the study of the effects of PBA on other ion channels, such as potassium channels. Additionally, PBA could be used to study the effects of other drugs on ion channels and their mechanisms of action. Overall, PBA has the potential to be a valuable tool for researchers in a variety of scientific fields.

Scientific Research Applications

PBA has been used in a variety of scientific research applications, particularly in the field of pharmacology. It has been found to have local anesthetic properties and has been used to study the mechanism of action of other anesthetic compounds. PBA has also been used to study the effects of calcium channel blockers and other cardiovascular drugs.

properties

IUPAC Name

4-(3-piperidin-1-ylpropoxy)benzoic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21NO3.ClH/c17-15(18)13-5-7-14(8-6-13)19-12-4-11-16-9-2-1-3-10-16;/h5-8H,1-4,9-12H2,(H,17,18);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTNXJNORCIPAAA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)CCCOC2=CC=C(C=C2)C(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.79 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(3-Piperidin-1-ylpropoxy)benzoic acid hydrochloride

Synthesis routes and methods

Procedure details

A solution of ethyl 4-(3-piperidin-1-ylpropoxy)benzoate (D1) (1.4 g) in concentrated hydrochloric acid (15 ml) was heated under reflux for 1 h, cooled and evaporated to give the title compound (D2) (1.02 g). MS electrospray (+ion) 264 (MH+). 1H NMR δ (DMSO-d6): 10.59 (1H, s), 10.25 (1H, s), 7.90 (2H, d, J=9 Hz), 7.02 (2H, d, J=9 Hz), 4.14 (2H, t, J=6 Hz), 3.05-3.52 (4H, m), 2.91 (2H, m), 2.20 (2H, m), 1.25-1.91 (6H, m).
Name
ethyl 4-(3-piperidin-1-ylpropoxy)benzoate
Quantity
1.4 g
Type
reactant
Reaction Step One
Quantity
15 mL
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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